

Ombitasvir ritonavir boosted pharmacokinetic optimization

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ombitasvir

CAS No.: 1258226-87-7

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Pharmacokinetic & DDI Profile

Q1: What are the key pharmacokinetic parameters of the ombitasvir/paritaprevir/ritonavir regimen?

The pharmacokinetics of the drugs in this regimen have been characterized in HCV-infected patients through population modeling. Key parameters and characteristics are summarized below [1] [2] [3].

Table 1: Key Pharmacokinetic Properties

| Parameter | Ombitasvir (NS5A Inhibitor) | Paritaprevir (NS3/4A Inhibitor) | Ritonavir (PK Booster) |
|------------------------------|--------------------------------------|---|--------------------------------------|
| Primary Route of Elimination | Amide hydrolysis, then oxidation [1] | Hepatic metabolism, primarily by CYP3A4/5 [1] | Hepatic metabolism (CYP3A) [4] |
| Apparent Half-life | 21 - 25 hours [1] | Approximately 5.5 hours (without ritonavir) [1] | Information not specified in results |
| Protein Binding | >99% [1] | >99% [1] | 98-99% [5] |

| Parameter | Ombitasvir (NS5A Inhibitor) | Paritaprevir (NS3/4A Inhibitor) | Ritonavir (PK Booster) |
|---------------------|--|---|--------------------------------------|
| T _{max} | ~4-5 hours [1] | ~4-5 hours [1] | ~2 hours (solution, fasting) [5] |
| Food Effect | AUC increases ~82%; Administer with a meal [1] | AUC increases ~211%; Administer with a meal [1] | Information not specified in results |
| Impact of Cirrhosis | Exposure changes are modest; no dose adjustment needed [6] | Exposure is 30-60% higher in compensated cirrhosis; no dose adjustment needed [6] | Information not specified in results |

Q2: What are the core mechanisms behind drug-drug interactions (DDIs) with this regimen?

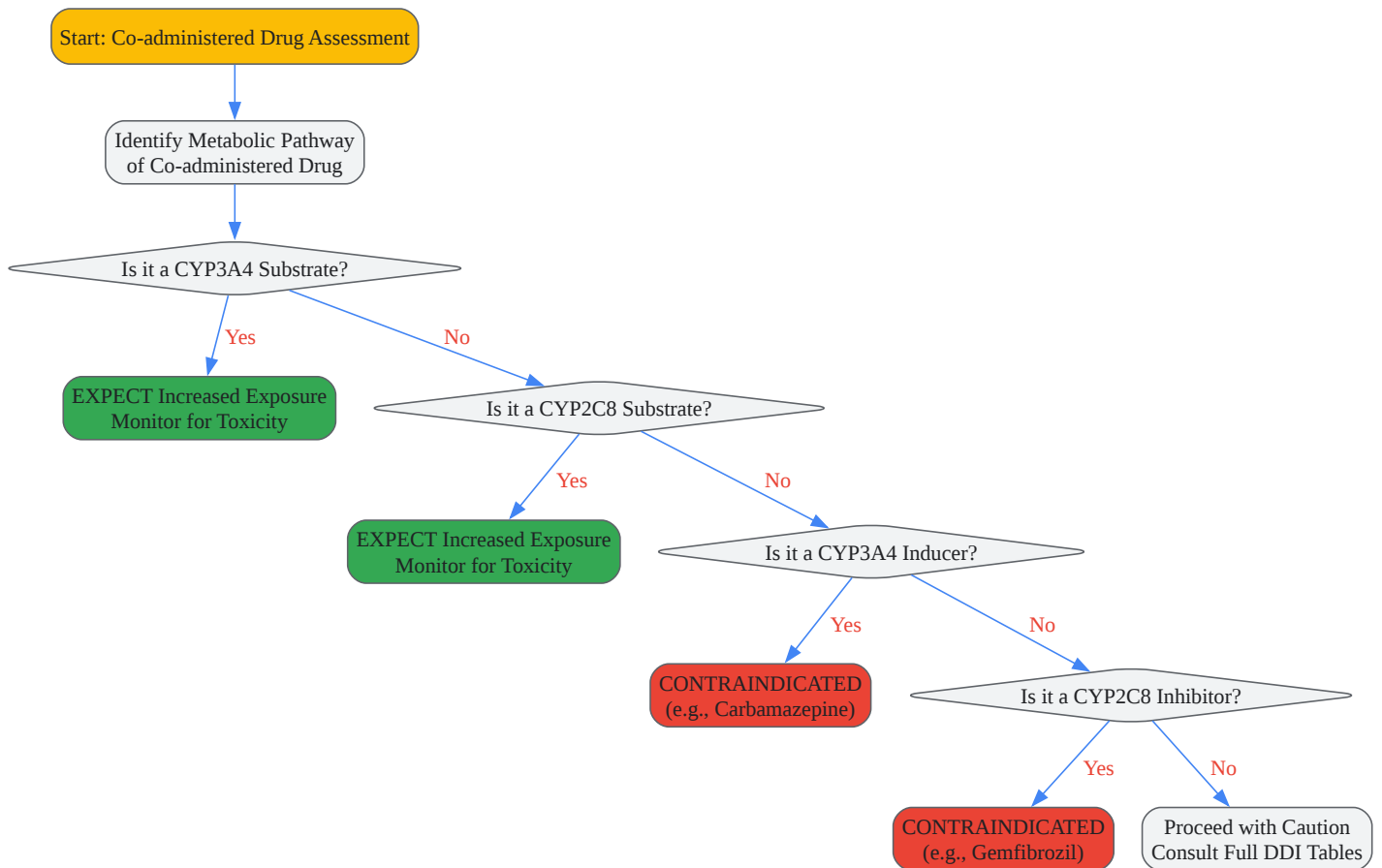
The DDI potential is high, primarily due to the inclusion of ritonavir and the metabolic profiles of the antivirals. The following table outlines the key mechanisms [1] [5].

Table 2: Core Drug-Drug Interaction Mechanisms

| Component | Role in Metabolism | Role with Transporters | Key DDI Consequences |
|--------------|--|--|--|
| Ritonavir | Potent inhibitor of CYP3A4; also an inducer of CYP1A2, 2C9, and 2C19 [1] [5] | Inhibitor of P-gp, BCRP, OATP1B1/1B3 [1] [5] | Significantly increases exposure of CYP3A4 substrates. Complex interactions due to mixed inhibition/induction. |
| Paritaprevir | Substrate of CYP3A4; inhibitor of CYP2C8 [1] | Substrate of OATP1B1/3; inhibitor of OATP1B1/3 [1] | Exposure is dependent on ritonavir boosting. Can increase levels of OATP1B1/3 substrates (can cause hyperbilirubinemia). |
| Ombitasvir | Not a significant inhibitor or inducer of major CYP enzymes [1] | Substrate of P-gp [2] | Minimal DDI contribution via metabolic pathways. |

| Component | Role in Metabolism | Role with Transporters | Key DDI Consequences |
|------------------|---|--------------------------------|--|
| Dasabuvir | Substrate of CYP2C8 (major) and CYP3A (minor) [1] | Substrate of P-gp and BCRP [2] | Contraindicated with strong CYP2C8 inhibitors (e.g., gemfibrozil). |

The following diagram illustrates the workflow for predicting and managing these complex interactions in a research or clinical setting.



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Troubleshooting Common Experimental & Clinical Scenarios

Q3: How is population pharmacokinetic modeling performed for this regimen?

Population pharmacokinetic (PopPK) models are developed using data from clinical trials to quantify and explain variability in drug concentrations. The standard methodology is outlined below [2] [3] [6].

- **Data Collection:** Use rich or sparse pharmacokinetic sampling data from phase II/III clinical trials. Plasma concentration-time data are collected from patients receiving the approved doses [2] [3].
- **Software & Model Building:** Employ non-linear mixed-effects methodology in software like **NONMEM**. A base structural model (e.g., one- or two-compartment) is developed first [2] [6].
- **Covariate Testing:** Evaluate demographic (age, weight, sex) and clinical (cirrhosis status, renal function, HCV subtype) factors as potential covariates on parameters like apparent clearance (CL/F) and volume of distribution (V/F). This is typically done via stepwise forward inclusion/backward elimination [2] [6].
- **Model Evaluation:** Validate the final model using goodness-of-fit plots, visual predictive checks, and bootstrap methods to ensure precise and robust parameter estimates [2] [3].

Q4: We are observing variable drug exposure in our study cohort. Which patient factors are clinically significant?

Multiple population PK analyses across Phase II and III trials have consistently shown that while certain covariates have a **statistically significant** impact on exposure, the magnitude of change is **not clinically meaningful**. No dose adjustments are required for the demographics or clinical conditions listed below [2] [3] [6].

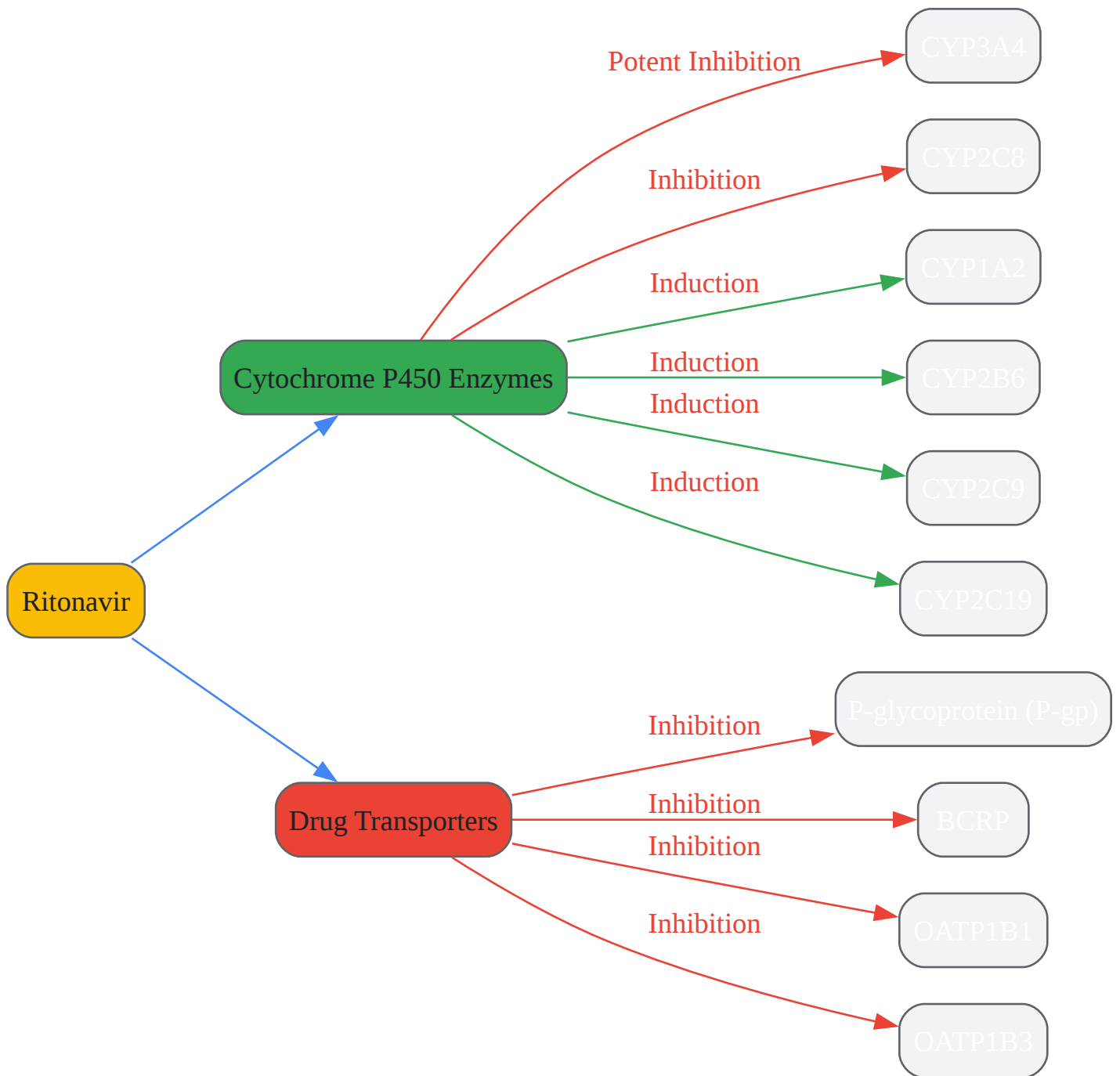
Table 3: Impact of Patient Covariates on Exposure

| Covariate | Impact on Ombitasvir | Impact on Paritaprevir | Impact on Dasabuvir |
|-----------------------|---------------------------------------|--|--|
| Compensated Cirrhosis | Change is modest; no adjustment [6] | 30-60% higher exposure; no adjustment needed [6] | 30-60% higher exposure; no adjustment needed [6] |
| Age | No clinically relevant effect [2] [3] | No clinically relevant effect [2] [3] | No clinically relevant effect [2] [3] |

| Covariate | Impact on Ombitasvir | Impact on Paritaprevir | Impact on Dasabuvir |
|------------------------|---------------------------------------|---------------------------------------|---------------------------------------|
| Body Weight | No clinically relevant effect [2] [3] | No clinically relevant effect [2] [3] | No clinically relevant effect [2] [3] |
| Renal Impairment | No clinically relevant effect [2] [3] | No clinically relevant effect [2] [3] | No clinically relevant effect [2] [3] |
| HCV Subtype (1a vs 1b) | No clinically relevant effect [2] | No clinically relevant effect [2] | No clinically relevant effect [2] |

Q5: Our lab is investigating ritonavir's boosting mechanism. What are its primary pharmacological targets?

Ritonavir's role as a pharmacokinetic enhancer extends beyond simple CYP3A4 inhibition. Its complex interactions with metabolic enzymes and drug transporters are central to its boosting effect and DDI profile, as visualized below [1] [4] [5].



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Experimental Protocols & Reference Data

For your experimental design and validation, here are summaries of key methodologies from the literature.

Protocol 1: Population Pharmacokinetic Analysis [2] [6]

- **Objective:** To characterize the population PK of paritaprevir, **ombitasvir**, dasabuvir, ritonavir, and ribavirin in HCV genotype 1-infected patients and identify significant covariates.
- **Data Source:** Combined data from 6 Phase III and 1 Phase II clinical trials. The dataset included over 2,300 patients, both treatment-naive and treatment-experienced, including those with compensated cirrhosis.
- **Modeling:** Separate population PK models were built for each drug using nonlinear mixed-effects modeling (NONMEM). Paritaprevir, **ombitasvir**, and ritonavir were best described by a one-compartment model, while dasabuvir and ribavirin used a two-compartment model.
- **Covariate Analysis:** Demographics (age, weight, sex), clinical factors (cirrhosis status, creatinine clearance), and concomitant medications were tested on CL/F and V/F.

Protocol 2: Drug-Drug Interaction Prediction [1] [7]

- **Objective:** To predict and manage DDIs for the 3D regimen.
- **Mechanistic Assessment:** Evaluate each drug component as a substrate, inhibitor, or inducer of major CYP enzymes (e.g., CYP3A4, CYP2C8) and drug transporters (e.g., P-gp, OATP1B1/3, BCRP).
- **Clinical Application:** Use the mechanistic data to create DDI tables. Contraindicate combinations with strong CYP3A4 inducers (e.g., carbamazepine) or strong CYP2C8 inhibitors (e.g., gemfibrozil). Provide dose modification guidance for other interacting drugs (e.g., reducing the dose of amlodipine).

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To cite this document: Smolecule. [Ombitasvir ritonavir boosted pharmacokinetic optimization].

Smolecule, [2026]. [Online PDF]. Available at:

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